molecular formula C17H15BrN4O B5374015 N-[4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]pyridine-2-carboxamide

N-[4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]pyridine-2-carboxamide

カタログ番号 B5374015
分子量: 371.2 g/mol
InChIキー: YLYCSBKQUNQREU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]pyridine-2-carboxamide is a chemical compound that has been of interest to the scientific community due to its potential applications in research. This compound is also known as BAY 43-9006 or Sorafenib, and it has been studied for its potential use in cancer treatment. In

作用機序

The mechanism of action of N-[4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]pyridine-2-carboxamide involves the inhibition of several protein kinases, including RAF kinases and VEGFR-2. RAF kinases are involved in the MAPK/ERK signaling pathway, which is involved in cell proliferation and survival. VEGFR-2 is involved in angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to growing tumors. By inhibiting these kinases, this compound can slow down tumor growth and angiogenesis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can induce apoptosis, which is the process by which cells undergo programmed cell death. It can also inhibit cell proliferation and angiogenesis, as mentioned previously. Additionally, it has been shown to have anti-inflammatory effects and can modulate the immune system.

実験室実験の利点と制限

One advantage of using N-[4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]pyridine-2-carboxamide in lab experiments is its specificity for RAF kinases and VEGFR-2. This allows researchers to specifically target these proteins and study their effects on tumor growth and angiogenesis. However, one limitation is that it may not be effective in all types of cancer, and its efficacy may vary depending on the genetic makeup of the tumor.

将来の方向性

There are several future directions for the study of N-[4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]pyridine-2-carboxamide. One direction is the development of new compounds that can target additional protein kinases involved in tumor growth and angiogenesis. Another direction is the investigation of combination therapies, where this compound is used in combination with other drugs to enhance its efficacy. Additionally, there is ongoing research into the use of this compound in the treatment of other diseases, such as rheumatoid arthritis and psoriasis.

合成法

The synthesis of N-[4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]pyridine-2-carboxamide involves several steps. The first step involves the reaction of 4-bromo-3,5-dimethyl-1H-pyrazole with 4-chloro-3-nitrobenzoic acid in the presence of a base. The resulting product is then reduced to the corresponding amine using a reducing agent. The amine is then reacted with 2-chloropyridine-4-carboxylic acid in the presence of a coupling agent to yield the final product.

科学的研究の応用

N-[4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]pyridine-2-carboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of several protein kinases, including RAF kinases and VEGFR-2, which are involved in tumor growth and angiogenesis. Sorafenib has been approved by the FDA for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.

特性

IUPAC Name

N-[4-(4-bromo-3,5-dimethylpyrazol-1-yl)phenyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN4O/c1-11-16(18)12(2)22(21-11)14-8-6-13(7-9-14)20-17(23)15-5-3-4-10-19-15/h3-10H,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLYCSBKQUNQREU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=C(C=C2)NC(=O)C3=CC=CC=N3)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。